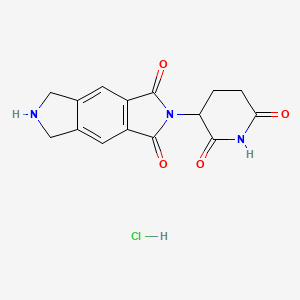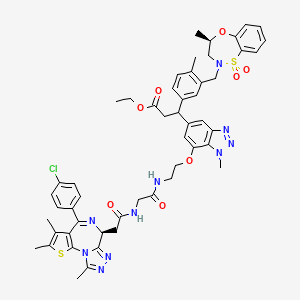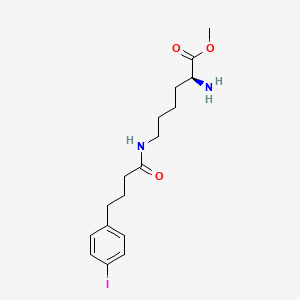
Lys(CO-C3-p-I-Ph)-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lys(CO-C3-p-I-Ph)-OMe is a pharmacokinetic modifier that can improve the pharmacokinetic properties of prostate-specific membrane antigen (PSMA) ligand molecules. This compound is known for increasing the residence time of PSMA ligands in plasma by enhancing their binding capacity to albumin. Additionally, it reduces salivary gland absorption, potentially extending the half-life of the active compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lys(CO-C3-p-I-Ph)-OMe involves several steps, including the introduction of the iodine atom and the formation of the ester group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of protecting groups, coupling reactions, and purification steps to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The production process may involve large-scale synthesis, purification, and formulation steps to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Lys(CO-C3-p-I-Ph)-OMe can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the iodine atom or other functional groups in the molecule.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Lys(CO-C3-p-I-Ph)-OMe has several scientific research applications, including:
Chemistry: Used as a pharmacokinetic modifier to improve the properties of PSMA ligands.
Biology: Studied for its ability to enhance the binding of PSMA ligands to albumin, increasing their residence time in plasma.
Medicine: Investigated for its potential in targeted radionuclide therapy for metastatic castration-resistant prostate cancer.
Industry: Utilized in the development of imaging agents and therapeutic compounds for cancer research.
Wirkmechanismus
The mechanism of action of Lys(CO-C3-p-I-Ph)-OMe involves its ability to bind to albumin, thereby increasing the residence time of PSMA ligands in plasma. This binding reduces the absorption of the compound in salivary glands, potentially extending the half-life of the active compound. The molecular targets and pathways involved include the interaction with albumin and the modulation of pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lys(CO-C3-p-I-Ph)-O-tBu: Another pharmacokinetic modifier with similar properties but different ester groups.
Ac-PSMA-trillium: A PSMA-targeting compound with various biological applications after modification with radioactive isotopes.
Uniqueness
Lys(CO-C3-p-I-Ph)-OMe is unique due to its specific ester group, which may confer distinct pharmacokinetic properties compared to other similar compounds. Its ability to enhance the binding of PSMA ligands to albumin and reduce salivary gland absorption makes it a valuable compound for targeted radionuclide therapy and other medical applications .
Eigenschaften
Molekularformel |
C17H25IN2O3 |
|---|---|
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate |
InChI |
InChI=1S/C17H25IN2O3/c1-23-17(22)15(19)6-2-3-12-20-16(21)7-4-5-13-8-10-14(18)11-9-13/h8-11,15H,2-7,12,19H2,1H3,(H,20,21)/t15-/m0/s1 |
InChI-Schlüssel |
VDKOYQQVPOAMHS-HNNXBMFYSA-N |
Isomerische SMILES |
COC(=O)[C@H](CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
Kanonische SMILES |
COC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


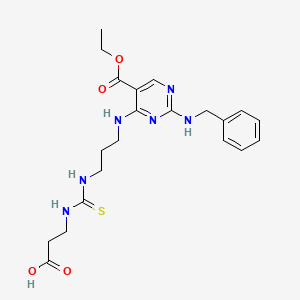
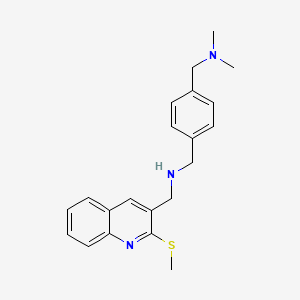
![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
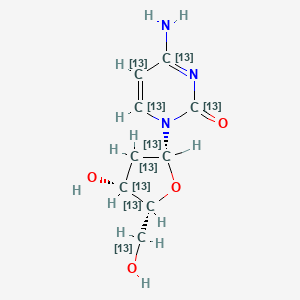
![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)
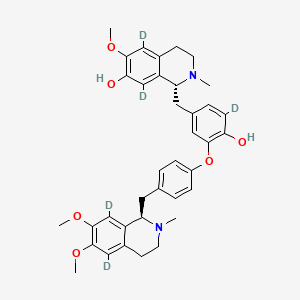
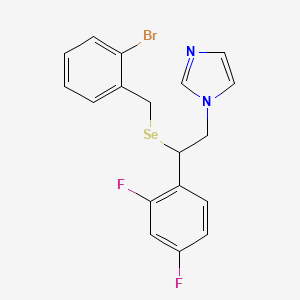
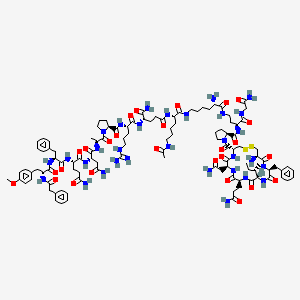
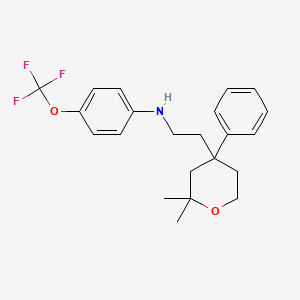
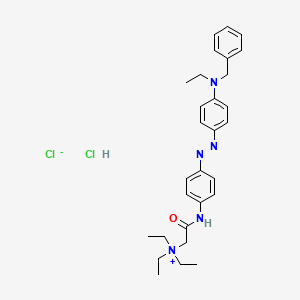
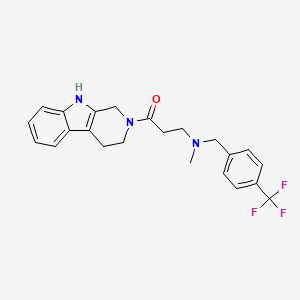
![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)
